1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate
Overview
Description
1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C13H12Cl2N2O5 and its molecular weight is 347.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0123269 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Isozyme-Selective Heme Oxygenase Inhibitors
Imidazole-dioxolane compounds, structurally distinct from metalloporphyrin HO inhibitors, have been synthesized and evaluated for their potential as novel inhibitors of heme oxygenase (HO), particularly showing high selectivity for the HO-1 isozyme. This indicates their potential utility in research focusing on stress-induced conditions where HO-1 plays a critical role. The absence of aminothiophenol moiety, as in azalanstat, underlines their unique structural class, providing a new avenue for exploring HO inhibition mechanisms and therapeutic applications (Vlahakis et al., 2006).
Antifungal Activity of Imidazole Derivatives
Research on imazalil, an imidazole derivative similar in structural motif to 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole, has revealed its potent in vitro antifungal activity against various pathogenic fungi and bacteria. This work emphasizes the role of imidazole compounds in developing antifungal agents, with specific sensitivity noted in dermatophytes and plant-pathogenic fungi. The exploration of different salts of imazalil has contributed to understanding the compound's biological activity spectrum, providing a foundation for developing new antifungal agents with enhanced efficacy and safety profiles (Thienpont et al., 1981).
Peroxyoxalate Chemiluminescence Reaction Catalysts
The role of imidazole and bis(trichlorophenyl) oxalate in the peroxyoxalate chemiluminescence (PO-CL) reaction has been investigated, revealing the intricate mechanisms underlying this luminescence process. Imidazole acts as a catalyst, influencing the stability and efficiency of the chemiluminescence reaction, particularly when used in combination with oxalate compounds. This research sheds light on the potential applications of imidazole derivatives in analytical chemistry, offering insights into designing more efficient chemiluminescence assays and detection systems (Pontén & Irgum, 1997).
Synthesis of Imidazole-Based Compounds
The expedient synthesis of imidazole derivatives, such as 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, highlights the compound's versatility in chemical synthesis and potential pharmaceutical applications. Such research demonstrates the utility of imidazole compounds in developing new drugs and biochemical tools, providing a methodological foundation for future innovations in drug design and synthetic chemistry (Kudzma & Turnbull, 1991).
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O.C2H2O4/c12-10-2-1-9(7-11(10)13)16-6-5-15-4-3-14-8-15;3-1(4)2(5)6/h1-4,7-8H,5-6H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJWXUSXCDWAOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN2C=CN=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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